molecular formula C18H16N2O2 B8540811 2,2'-dimethylspiro[4H-isoquinoline-3,3'-isoindole]-1,1'-dione CAS No. 69135-69-9

2,2'-dimethylspiro[4H-isoquinoline-3,3'-isoindole]-1,1'-dione

Cat. No. B8540811
M. Wt: 292.3 g/mol
InChI Key: FJNZOPLFXFQKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CNC(=O)c1ccccc1CC1(O)c2ccccc2C(=O)N1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[OH:1][C:2]1([CH2:13][c:14]2[c:15]([C:20](=[O:21])[NH:22][CH3:23])[cH:16][cH:17][cH:18][cH:19]2)[N:3]([CH3:12])[C:4](=[O:11])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]21.[S:24](=[O:25])(=[O:26])([OH:27])[OH:28]>>[C:2]12([N:3]([CH3:12])[C:4](=[O:11])[c:5]3[cH:6][cH:7][cH:8][cH:9][c:10]31)[CH2:13][c:14]1[c:15]([cH:16][cH:17][cH:18][cH:19]1)[C:20](=[O:21])[N:22]2[CH3:23]

Inputs

Step One
Name
CNC(=O)c1ccccc1CC1(O)c2ccccc2C(=O)N1C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CNC(=O)c1ccccc1CC1(O)c2ccccc2C(=O)N1C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(=O)(O)O

Outcomes

Product
Name
Type
product
Smiles
CN1C(=O)c2ccccc2CC12c1ccccc1C(=O)N2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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